Methyl 2-[[2-Chloro-5-(2-methoxy-2-oxoethyl)phenyl]amino]benzoate
Description
Methyl 2-[[2-Chloro-5-(2-methoxy-2-oxoethyl)phenyl]amino]benzoate is a synthetic organic compound featuring a benzoate ester core substituted with a chlorinated phenylamino group and a methoxy-oxoethyl side chain. Its molecular structure combines aromatic, ester, and amide functionalities, making it a candidate for pharmaceutical and agrochemical research. The compound’s synthesis typically involves coupling reactions between substituted anthranilic acid derivatives and halogenated phenyl precursors under catalytic or basic conditions.
Properties
IUPAC Name |
methyl 2-[2-chloro-5-(2-methoxy-2-oxoethyl)anilino]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO4/c1-22-16(20)10-11-7-8-13(18)15(9-11)19-14-6-4-3-5-12(14)17(21)23-2/h3-9,19H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBYAHGKVDYOJPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=C(C=C1)Cl)NC2=CC=CC=C2C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Buchwald-Hartwig Amination for Diarylamine Formation
The Buchwald-Hartwig cross-coupling reaction is a cornerstone for forming C–N bonds between aryl halides and amines. For this compound, the protocol involves:
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Aryl Halide Preparation : Synthesis of 1-bromo-2-chloro-5-(2-methoxy-2-oxoethyl)benzene via Friedel-Crafts acylation of 2-chlorotoluene, followed by bromination at the para position.
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Coupling Reaction : Reacting the aryl bromide with methyl 2-aminobenzoate in the presence of a palladium catalyst (e.g., Pd(OAc)₂), a ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃) in toluene at 110°C for 12–24 hours.
Key Data :
This method offers regioselectivity but requires stringent anhydrous conditions and expensive catalysts.
Reductive Amination of Nitro Intermediates
A stepwise approach involves synthesizing a nitro precursor followed by reduction:
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Nitro Intermediate Synthesis : Coupling methyl 2-nitrobenzoate with 2-chloro-5-(2-methoxy-2-oxoethyl)phenylboronic acid via Suzuki-Miyaura cross-coupling.
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Nitro Reduction : Treating the intermediate with Raney nickel under hydrogen gas (3 atm) in ethyl acetate at 50°C for 6 hours.
Advantages :
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Avoids palladium catalysts, reducing costs.
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High functional group tolerance.
Limitations :
Ullmann Coupling with Copper Catalysis
A cost-effective alternative employs copper-mediated coupling:
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Reaction Conditions : Methyl 2-aminobenzoate, 1-iodo-2-chloro-5-(2-methoxy-2-oxoethyl)benzene, CuI, and 1,10-phenanthroline in DMF at 120°C for 24 hours.
Performance Metrics :
| Parameter | Value | Source |
|---|---|---|
| Catalyst Loading | 10 mol% CuI | |
| Yield | 58–62% |
While economical, prolonged reaction times and lower yields limit industrial applicability.
Optimization of Critical Synthetic Steps
Synthesis of 2-Chloro-5-(2-methoxy-2-oxoethyl)phenyl Intermediates
The methoxy-oxoethyl side chain is introduced via esterification or ketone reduction:
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Friedel-Crafts Acylation : Treating 2-chlorotoluene with methoxyacetyl chloride in the presence of AlCl₃, yielding 2-chloro-5-(2-methoxy-2-oxoethyl)toluene.
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Oxidation-Reduction Sequence : Oxidation of 2-chloro-5-vinylbenzene to 2-chloro-5-acetylbenzene using KMnO₄, followed by borohydride reduction and esterification with methanol/H₂SO₄.
Comparative Data :
| Method | Yield | Purity | Cost |
|---|---|---|---|
| Friedel-Crafts | 75% | 92% | High |
| Oxidation-Reduction | 68% | 89% | Medium |
Esterification and Protecting Group Strategies
The methyl ester in methyl 2-aminobenzoate is typically introduced early to prevent hydrolysis during subsequent steps:
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Direct Esterification : Refluxing 2-aminobenzoic acid with methanol and concentrated H₂SO₄ (yield: 85–90%).
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Boc Protection : Temporary protection of the amine group using di-tert-butyl dicarbonate to avoid side reactions during coupling.
Industrial-Scale Production Considerations
Continuous Flow Reactor Systems
Patents highlight the use of continuous flow reactors for large-scale synthesis:
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[[2-Chloro-5-(2-methoxy-2-oxoethyl)phenyl]amino]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of methoxy-substituted derivatives.
Scientific Research Applications
Methyl 2-[[2-Chloro-5-(2-methoxy-2-oxoethyl)phenyl]amino]benzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-[[2-Chloro-5-(2-methoxy-2-oxoethyl)phenyl]amino]benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a comparative analysis based on substituent variations, physicochemical properties, and reported bioactivities.
Table 1: Structural and Functional Comparison
Key Differences and Implications
Substituent Effects on Bioactivity: The target compound’s chlorophenylamino and methoxy-oxoethyl groups distinguish it from simpler analogs like methyl 2-amino-5-methoxybenzoate (), which lacks the halogenated aromatic system. Anthraquinone-containing derivatives () exhibit stronger anticancer activity due to their planar aromatic systems, enabling DNA intercalation. However, their higher molecular weight (e.g., C₂₆H₂₂ClNO₈) may reduce bioavailability compared to the target compound .
Ester Group Modifications :
- Phenacyl esters (e.g., 2-(4-chlorophenyl)-2-oxoethyl 2-methoxybenzoate, ) are photolabile and serve as protecting groups in organic synthesis. In contrast, the target compound’s methoxy-oxoethyl ester is more stable, favoring prolonged in vivo activity .
Crystallographic and Stability Data: The target compound’s structural analog, methyl 2-{4-chloro-2-[5-chloro-2-(2-methoxy-2-oxoethoxy)benzyl]phenoxy}acetate (), forms dimers via weak C–H⋯C interactions. Such packing arrangements may influence solubility and melting points, critical for formulation design .
Synthetic Utility :
- The target compound shares synthetic pathways with fenamic acid derivatives (), where esterification of anthranilic acid precursors improves solubility. However, its chloro-substituted phenyl group requires specialized coupling reagents (e.g., dichlorotriphenylphosphorane, ) to avoid side reactions .
Biological Activity
Methyl 2-[[2-Chloro-5-(2-methoxy-2-oxoethyl)phenyl]amino]benzoate, also known by its CAS number 2389017-87-0, is a compound that has garnered interest for its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Chemical Formula | C17H16ClNO4 |
| Molecular Weight | 333.8 g/mol |
| IUPAC Name | methyl 2-[2-chloro-5-(2-methoxy-2-oxoethyl)anilino]benzoate |
| PubChem CID | 145926838 |
Synthesis
The synthesis of this compound involves multiple steps typically starting from commercially available precursors. The synthetic route often includes chlorination and subsequent reactions to introduce the methoxy and keto groups, leading to the final ester product.
Anticancer Properties
Recent studies have indicated that compounds structurally similar to this compound exhibit significant anticancer activity. For instance, in vitro assays demonstrated cytotoxic effects against colorectal cancer cell lines HCT116 and Caco-2, with IC50 values of 0.35 µM and 0.54 µM respectively. The mechanism of action appears to involve:
- Inhibition of Cell Proliferation : The compound inhibits colony formation in cancer cells.
- Cell Cycle Arrest : It causes G2/M phase arrest in treated cells.
- Induction of Apoptosis : Evidence suggests that it promotes the production of reactive oxygen species (ROS), leading to apoptosis.
The modulation of the PI3K/AKT/mTOR signaling pathway is also implicated in its cytotoxic effects, highlighting its potential as a lead compound in cancer therapy .
Study on Colorectal Cancer
A notable study evaluated the antiproliferative effects of a structurally analogous compound on colorectal cancer cells. The findings indicated that treatment with the compound led to a significant reduction in cell viability and induced apoptosis through ROS generation and mitochondrial dysfunction .
Structure-Activity Relationship (SAR)
The structure-activity relationship analysis highlighted that specific substituents on the phenyl ring significantly enhance the cytotoxicity of these compounds against cancer cells. The introduction of chlorine and methoxy groups was found to be particularly beneficial .
Q & A
Q. What are the established synthetic routes for Methyl 2-[[2-Chloro-5-(2-methoxy-2-oxoethyl)phenyl]amino]benzoate?
The synthesis typically involves multi-step reactions:
- Step 1 : Chlorination and acylation of precursor molecules to introduce the chloro and methoxy-2-oxoethyl groups. For example, iodination or bromination of a phenyl ring followed by nucleophilic substitution with methoxy-2-oxoethyl moieties .
- Step 2 : Formation of the amino-benzoate backbone via coupling reactions. A common approach involves reacting 2-chloro-5-(2-methoxy-2-oxoethyl)aniline with methyl 2-bromobenzoate under basic conditions (e.g., potassium carbonate in DMF) .
- Purification : Recrystallization from ethanol or chromatography for high purity (>95%) .
Q. How is the compound structurally characterized in academic research?
Key techniques include:
Q. What functional groups dictate its reactivity?
The compound’s reactivity is governed by:
- Chloro group : Participates in nucleophilic substitution (e.g., with amines or alkoxides) .
- Methoxy-2-oxoethyl group : Susceptible to hydrolysis under acidic/basic conditions, yielding carboxylic acid derivatives .
- Amino-benzoate backbone : Enables hydrogen bonding and coordination with metal catalysts .
Q. What purification methods ensure high yield and purity?
- Recrystallization : Ethanol or methanol are optimal solvents for removing unreacted starting materials .
- Column chromatography : Use silica gel with ethyl acetate/hexane gradients (e.g., 3:7 ratio) to isolate the product .
Advanced Research Questions
Q. How can synthesis conditions be optimized to improve yield?
Q. What computational methods predict its interactions with biological targets?
Q. How should researchers address contradictions in reported data (e.g., varying reaction yields)?
- Cross-validation : Replicate experiments under standardized conditions (e.g., solvent purity, inert atmosphere) .
- Analytical triage : Use multiple techniques (HPLC, NMR) to confirm product identity and purity .
Q. What strategies identify its biological targets in drug discovery?
Q. How does the compound’s stability vary under different storage conditions?
Q. What role does stereoelectronic effects play in its reactivity?
- Resonance effects : The methoxy group donates electron density to the phenyl ring, directing electrophilic substitution to the para position .
- Steric hindrance : Bulky substituents on the amino group slow down nucleophilic attacks at the benzoate ester .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
